2-(Oxazol-2-YL)acetonitrile
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Overview
Description
2-(Oxazol-2-YL)acetonitrile is a heterocyclic compound featuring an oxazole ring attached to an acetonitrile group
Mechanism of Action
Target of Action
2-(Oxazol-2-YL)acetonitrile is a derivative of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Oxazoline-based compounds are known for their biological activities and have a wide range of applications in pharmaceuticals . .
Mode of Action
It’s known that oxazoline derivatives can interact with various enzymes and receptors via numerous non-covalent interactions . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.
Biochemical Pathways
Oxazoline derivatives are known to have various biological properties and are used in many drugs, dyes, and catalysts . This suggests that this compound could potentially affect multiple biochemical pathways, leading to downstream effects.
Pharmacokinetics
In silico adme studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of this compound.
Result of Action
Given the biological activities associated with oxazoline derivatives , it can be inferred that this compound might have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxazol-2-YL)acetonitrile typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the reaction of aromatic nitriles with amino alcohols under microwave irradiation, which affords good to high yields . Additionally, a solvent-free protocol using a biopolymer-based catalyst, cellulose sulfuric acid, has been developed for the synthesis of 2-oxazolines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the use of flow chemistry techniques, such as the rapid flow synthesis of oxazolines and their oxidation to oxazoles, suggests potential scalability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(Oxazol-2-YL)acetonitrile undergoes various chemical reactions, including:
Oxidation: Oxazolines can be oxidized to oxazoles using reagents like manganese dioxide.
Substitution: The compound can participate in substitution reactions, such as the arylation of oxazoles using palladium-catalyzed methods.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Substitution: Palladium catalysts, phosphine ligands, and polar or nonpolar solvents depending on the desired regioselectivity.
Major Products
Scientific Research Applications
2-(Oxazol-2-YL)acetonitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: A similar compound with a benzene ring fused to an oxazole ring.
Thiazole: Contains a sulfur atom in place of the oxygen atom in oxazole.
Imidazole: Features two nitrogen atoms in the five-membered ring.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-(1,3-oxazol-2-yl)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVNLARDRLKRNJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=N1)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20608764 |
Source
|
Record name | (1,3-Oxazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
809533-78-6 |
Source
|
Record name | (1,3-Oxazol-2-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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